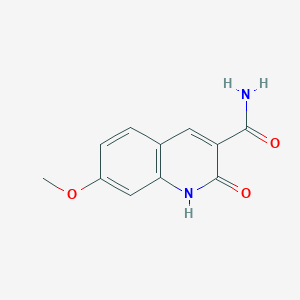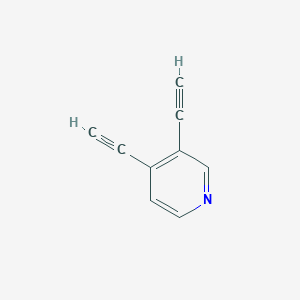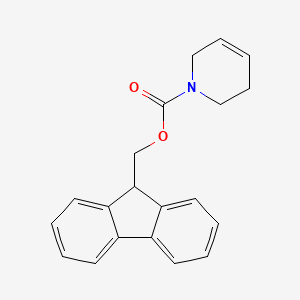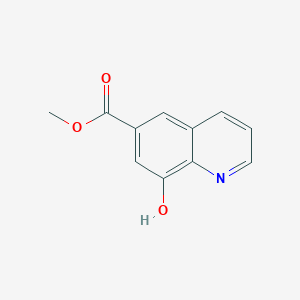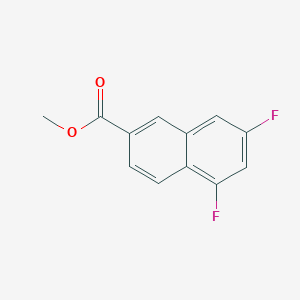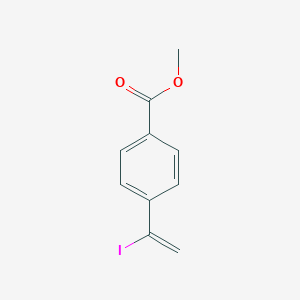
2,2-Dimethyl-3-oxo-3-phenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-oxo-3-phenylpropanenitrile: is an organic compound with the molecular formula C11H11NO. It is characterized by a nitrile group (-CN) attached to a phenyl ring and a ketone group (C=O) at the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile involves an aldol condensation reaction. This reaction typically uses acetone and benzaldehyde as starting materials, with a base such as sodium hydroxide to catalyze the reaction. The resulting product is then subjected to dehydration to form the desired compound.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with acetone cyanohydrin to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions, followed by purification steps such as recrystallization or distillation to obtain the pure product.
化学反応の分析
Types of Reactions:
Oxidation: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form carboxylic acids.
Reduction: This compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the -CN group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
科学的研究の応用
Chemistry: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving nitriles and ketones.
Medicine: It serves as a precursor in the synthesis of certain drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in synthetic pathways.
類似化合物との比較
3-Oxo-3-phenylpropanenitrile: Lacks the dimethyl groups at the second carbon.
2,2-Dimethyl-3-phenylpropanenitrile: Lacks the ketone group.
2,2-Dimethyl-3-oxo-2-phenylpropanenitrile: Has a different position for the phenyl group.
Uniqueness: 2,2-Dimethyl-3-oxo-3-phenylpropanenitrile is unique due to the presence of both the nitrile and ketone functional groups, which confer distinct reactivity and versatility in synthetic applications. The dimethyl groups also provide steric hindrance, influencing the compound’s reactivity and stability.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2,2-dimethyl-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C11H11NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChIキー |
ZNSPWDQIVVHYSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





